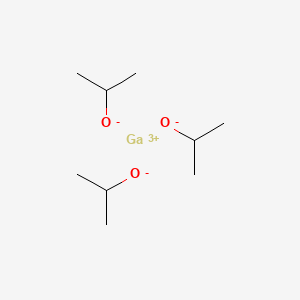
Gallium (III) isopropoxide
Descripción general
Descripción
Gallium (III) isopropoxide is a compound with the chemical formula Ga(OCH(CH3)2)3 . It belongs to the family of metal alkoxides and is a crucial precursor in the production of gallium-containing materials . It finds extensive applications in the semiconductor industry and various advanced materials synthesis processes .
Synthesis Analysis
Conditions for the synthesis of gallium isopropoxide include anodic dissolution of the metal in i-PrOH (in the presence of Bu4NBr supporting electrolyte) and by exchange reaction of GaCl3 with i-PrONa . In the latter case, the crude product was a waxy substance (II) infinitely soluble in the alcohol and hydrocarbons .Molecular Structure Analysis
Upon heat treatment of the waxy substance (II) in vacuum, compound I is distilled off as an oily liquid consisting, according to mass spectrometry, of [Ga(OPr-i)3]2 dimer molecules . It can be retained for a long period of time in the presence of the [Ga(OPr-i)3]4 tetramer crystals .Chemical Reactions Analysis
This compound can be used to accelerate the drying of paints or printing inks. It is also used as effective catalysts in the conversion of an aldehyde to an ester, ketones to secondary alcohols .Physical and Chemical Properties Analysis
This compound has a molecular formula of C9H21GaO3, with an average mass of 246.984 Da and a monoisotopic mass of 246.074646 Da . It is a combustible liquid .Aplicaciones Científicas De Investigación
Synthesis of Gallium(III)-Oxide
Gallium(III) isopropoxide has been utilized in the synthesis of gallium(III)-oxide precursors. These precursors, formed by hydrolysis, have been analyzed using various techniques like XRD, FT-IR, and TEM. The hydrolysis results in amorphous phase and nanosized α-GaOOH particles. This process is significant in the synthesis of nanosized β-Ga2O3 particles upon heating (Ristić, Popović, & Musić, 2005).
Phase Studies and Spectra Analysis
Gallium and aluminum isopropoxide, in combination with pyridine, form specific compounds. Molecular weight data and 1H NMR spectra of gallium isopropoxide solutions have been reported, contributing to the understanding of phase behaviors and chemical properties (Oliver & Worrall, 1971).
Development of Conductive Films
Gallium(III) isopropoxide is used as a precursor in atomic layer deposition for developing conductive gallium-doped zinc oxide thin films. These films exhibit significant electrical, structural, and optical properties, essential for various technological applications (Maeng & Park, 2013).
Formation of Complexes with Biological Applications
The interaction of gallium isopropoxide with various ligands results in the formation of complexes with notable bactericidal and pesticidal properties. These findings contribute to the development of new materials with potential applications in healthcare and agriculture (Singh, Saini, & Singh, 2011).
Synthesis of Novel Materials
Reactions of gallium isopropoxide with specific acids lead to the formation of unique tris-derivatives. These compounds, characterized by their molecular weight and spectral studies, highlight the diverse potential of gallium(III) isopropoxide in synthesizing new materials (Singh, Singh, Rai, & Mehrotra, 1992).
Mecanismo De Acción
Target of Action
Gallium (III) isopropoxide has been found to target RNA polymerase , specifically the subunits RpoB and RpoC, in Pseudomonas aeruginosa . RNA polymerase is an essential enzyme for RNA synthesis, playing a crucial role in the transcription process of protein synthesis.
Mode of Action
The compound interacts with its targets by binding to the RNA polymerase, which results in the suppression of RNA synthesis . This interaction leads to reduced metabolic rates and energy utilization within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RNA synthesis pathway . By targeting and inhibiting RNA polymerase, the compound disrupts this pathway, leading to downstream effects such as reduced metabolic rates and energy utilization .
Pharmacokinetics
Gallium complexes have shown activity against a variety of pathogens, including eskape pathogens, mycobacteria, emerging viruses, and fungi . The pharmacokinetics of these complexes, including absorption, distribution, metabolism, and excretion (ADME), as well as their impact on bioavailability, are areas of ongoing research .
Result of Action
The primary result of this compound’s action is the inhibition of RNA synthesis . This leads to reduced metabolic rates and energy utilization within the cell, effectively suppressing the growth and proliferation of the bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of acetate has been shown to enhance the antimicrobial activity of Gallium (III), evidenced by the inhibited growth of persister cells and attenuated bacterial virulence . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.
Safety and Hazards
Gallium (III) isopropoxide may be corrosive to metals and harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Direcciones Futuras
Gallium isopropoxide serves as a precursor for the deposition of gallium-based thin films and coatings, playing a pivotal role in the development of electronic devices, solar cells, and optoelectronic components . Its unique properties make it an indispensable element in the manufacturing processes that drive advancements in technology and materials science .
Análisis Bioquímico
Biochemical Properties
Gallium (III) isopropoxide is known to participate in various biochemical reactions. It can act as a catalyst in the conversion of aldehydes to esters and ketones to secondary alcohols
Cellular Effects
Gallium compounds have been shown to disrupt bacterial iron metabolism, suggesting that this compound may have similar effects
Molecular Mechanism
It is known to act as a catalyst in certain chemical reactions
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Gallium (III) isopropoxide can be achieved through a reaction between Gallium (III) chloride and isopropyl alcohol.", "Starting Materials": [ "Gallium (III) chloride", "Isopropyl alcohol" ], "Reaction": [ "Add Gallium (III) chloride to a flask containing isopropyl alcohol", "Stir the mixture at room temperature for several hours", "Heat the mixture to reflux for several hours", "Allow the mixture to cool to room temperature", "Filter the resulting precipitate", "Wash the precipitate with diethyl ether", "Dry the precipitate under vacuum" ] } | |
Número CAS |
4452-61-3 |
Fórmula molecular |
C3H8GaO |
Peso molecular |
129.82 g/mol |
Nombre IUPAC |
gallium;propan-2-olate |
InChI |
InChI=1S/C3H8O.Ga/c1-3(2)4;/h3-4H,1-2H3; |
Clave InChI |
JTPVILBGRKEEOP-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ga+3] |
SMILES canónico |
CC(C)O.[Ga] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
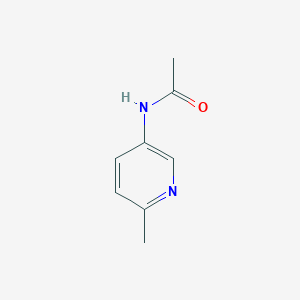
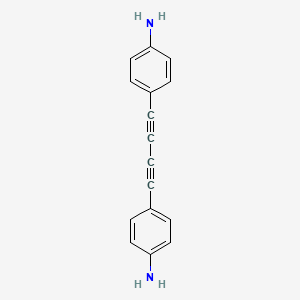
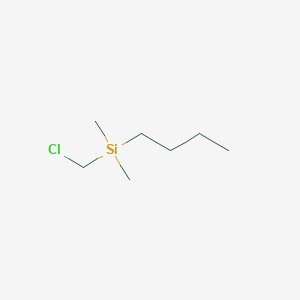
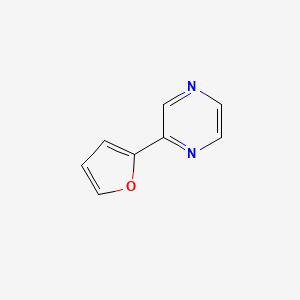
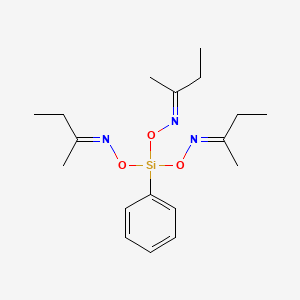
![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)

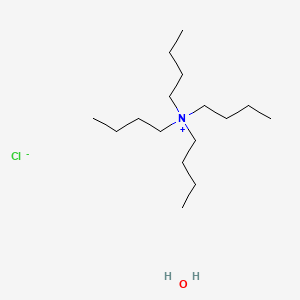
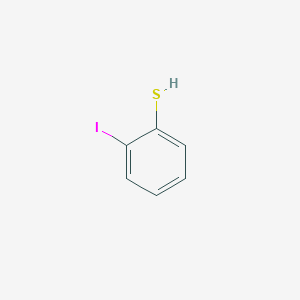




![(1S,3R,6S,8R,11S,13S,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)
